1-(6-Methylnaphthalen-2-yl)propan-1-one
Description
1-(6-Methylnaphthalen-2-yl)propan-1-one is a ketone derivative featuring a naphthalene core substituted with a methyl group at the 6-position and a propan-1-one moiety at the 2-position. Its molecular formula is C₁₄H₁₄O, with a molecular weight of 198.26 g/mol. This compound may serve as an intermediate in pharmaceuticals, agrochemicals, or materials science, given its structural similarity to compounds used as internal standards in analytical chemistry and bioactive hybrids .
Properties
IUPAC Name |
1-(6-methylnaphthalen-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-3-14(15)13-7-6-11-8-10(2)4-5-12(11)9-13/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBCKNDFLRJODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60526852 | |
| Record name | 1-(6-Methylnaphthalen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60526852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69750-34-1 | |
| Record name | 1-(6-Methylnaphthalen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60526852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(6-Methylnaphthalen-2-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylnaphthalene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(6-Methylnaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 6-methyl-2-naphthoic acid.
Scientific Research Applications
1-(6-Methylnaphthalen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways, particularly those involving aromatic compounds.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development.
Industry: It can be utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methylnaphthalen-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing processes like signal transduction and metabolic regulation. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the naphthalene ring or the ketone moiety, impacting physicochemical properties and applications.
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Polarity and Solubility : The methyl group in this compound enhances lipophilicity compared to the methoxy analog, which has higher polarity due to the electron-donating methoxy group. This difference affects chromatographic retention times in analytical methods .
- Reactivity : Brominated derivatives (e.g., 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one) are reactive intermediates for nucleophilic substitutions, enabling further functionalization . Morpholine-substituted analogs exhibit improved solubility in polar solvents due to the heterocyclic amine .
Biological Activity
1-(6-Methylnaphthalen-2-yl)propan-1-one, also known by its CAS number 69750-34-1, is a ketone compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a naphthalene ring substituted at the 6-position with a methyl group and linked to a propanone moiety. Its molecular formula is , and it exhibits characteristics typical of aromatic ketones, such as stability and lipophilicity, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzyme activities by binding to active sites, thereby blocking substrate access. This property is crucial for its potential use as an anti-cancer agent.
- Cell Cycle Modulation : Research indicates that derivatives of this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Biological Activity and Therapeutic Applications
Research has highlighted several areas where this compound and its derivatives exhibit significant biological activity:
Antitumor Activity
A notable study investigated a series of compounds related to this compound for their anti-tumor effects. One derivative demonstrated potent anti-proliferative activity against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The compound was shown to induce apoptosis through the upregulation of Nur77, a nuclear receptor involved in tumor suppression .
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. It exhibited inhibitory effects on bacterial growth, demonstrating potential as a lead compound in the development of new antibiotics. The minimum inhibitory concentration (MIC) values were determined through standardized assays .
Case Studies
Several case studies have been documented regarding the biological effects of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
